molecular formula C18H12N2 B1625760 4-Phenyl-1,10-phenanthroline CAS No. 62366-01-2

4-Phenyl-1,10-phenanthroline

Cat. No.: B1625760
CAS No.: 62366-01-2
M. Wt: 256.3 g/mol
InChI Key: WQRWUSWJYHBQNF-UHFFFAOYSA-N
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Description

4-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a phenyl group attached to the 4th position of the 1,10-phenanthroline structure. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for preparing phenanthroline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene The reaction proceeds through the formation of acrolein, which then cyclizes to form the phenanthroline core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as catalyst-free and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and reduced phenanthroline compounds .

Mechanism of Action

The mechanism of action of 4-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds with the nitrogen atoms in the phenanthroline ring. These metal complexes can participate in various redox reactions, photophysical processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the application being studied .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group at the 4th position, which can influence its electronic properties and reactivity. This structural modification can enhance its ability to form stable metal complexes and its applicability in various fields, including photochemistry and medicinal chemistry .

Properties

IUPAC Name

4-phenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWUSWJYHBQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490282
Record name 4-Phenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-01-2
Record name 4-Phenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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